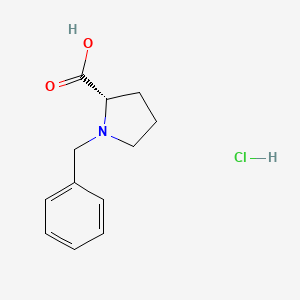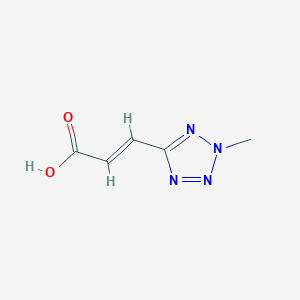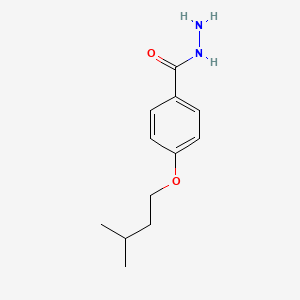
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as DBMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DBMPS is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mecanismo De Acción
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione acts as an antagonist of P2X receptors, which are ionotropic receptors that are activated by ATP. By blocking P2X receptors, this compound inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to its anti-cancer effects. This compound has also been shown to have analgesic properties by inhibiting the release of pain mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for P2X receptors. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione research, including the development of more potent and selective P2X receptor antagonists, the investigation of the role of P2X receptors in various diseases, and the development of new therapeutic agents based on this compound. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types.
Métodos De Síntesis
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized using different methods, including the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with potassium thioacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain this compound. Another method involves the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with sodium thiomethoxide in the presence of sodium hydride, followed by treatment with acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biology, this compound has been used as a tool to study the role of purinergic receptors in cellular signaling pathways. In chemistry, this compound has been used as a ligand in coordination chemistry.
Propiedades
Número CAS |
327168-29-6 |
|---|---|
Fórmula molecular |
C23H24N4O2S |
Peso molecular |
420.53 |
Nombre IUPAC |
1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
Clave InChI |
MXVOGKPBWNHTSO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)



![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)


![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)